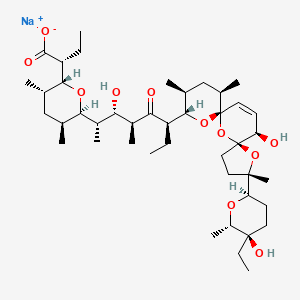

Narasin sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRZEFXQRCTYMC-DAALJYCPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Narasin Sodium on Monovalent Cations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by Streptomyces aureofaciens, exerts its biological effects by disrupting transmembrane ion gradients, primarily of monovalent cations.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of narasin sodium, focusing on its interaction with sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺). It details the formation of lipid-soluble complexes, the electrically neutral exchange-diffusion transport mechanism, and the subsequent physiological consequences at a cellular and subcellular level. This document synthesizes available data on ion selectivity, summarizes experimental protocols for its study, and illustrates the key pathways and workflows involved.

Introduction

Narasin is a member of the carboxylic polyether class of ionophores, which are characterized by their ability to form lipid-soluble complexes with cations and transport them across biological membranes.[2][4] Structurally, narasin is closely related to salinomycin, differing by an additional methyl group. Its primary application is in veterinary medicine as an anticoccidial agent in poultry. The fundamental mechanism of its potent biological activity lies in its ability to disrupt the delicate balance of monovalent cation concentrations between the intracellular and extracellular environments, leading to a cascade of events that ultimately prove fatal to susceptible organisms. Understanding this mechanism at a molecular level is crucial for optimizing its current applications and exploring new therapeutic avenues, including its potential as an anticancer agent.

Core Mechanism of Action: Ionophore Activity

The primary mechanism of action of narasin is its function as a mobile ion carrier. This process can be broken down into several key steps:

-

Complex Formation: Narasin, with its flexible polyether backbone, forms a pseudo-cyclic conformation. The oxygen atoms of the hydroxyl, carboxyl, and ether groups create a hydrophilic interior that chelates a monovalent cation. The exterior of the molecule is lipophilic, composed of hydrocarbon chains, allowing the entire complex to be soluble within the lipid bilayer of cell membranes.

-

Cation Selectivity: Narasin exhibits a preference for monovalent cations, with a notable selectivity for potassium (K⁺) over sodium (Na⁺). This selectivity is a critical aspect of its biological function and is determined by the fit of the cation within the hydrophilic cavity and the thermodynamics of complexation.

-

Transmembrane Transport: The narasin-cation complex diffuses across the cell membrane, moving down the concentration gradient of the complex. This transport is an electrically neutral process, typically involving the exchange of a monovalent cation for a proton (H⁺). This exchange-diffusion mechanism means that for every cation transported into the cell, a proton is transported out, and vice versa, thus maintaining overall charge neutrality across the membrane.

-

Cation Release and Recycling: On the opposite side of the membrane, the cation is released, and the narasin molecule picks up a proton to shuttle back across the membrane, completing the cycle. This continuous process leads to the dissipation of the normal transmembrane gradients of Na⁺ and K⁺.

Quantitative Data on Monovalent Cation Interaction

Precise quantitative data for the binding affinities and transport rates of narasin with all monovalent cations are not extensively available in the public domain. However, studies on narasin and the structurally similar ionophore, salinomycin, provide insights into its selectivity and activity.

Table 1: Cation Selectivity of Narasin

| Cation | Relative Binding Affinity | Note |

| K⁺ | High | Narasin shows a marked equilibrium selectivity for K⁺ over Na⁺. |

| Na⁺ | Moderate | Binds to narasin, but with lower affinity than K⁺. |

| Rb⁺ | Moderate-High | Generally considered to have an affinity similar to or slightly less than K⁺ for polyether ionophores. |

Note: This table represents a qualitative summary based on available literature. Specific binding constants (Kd or Ka) are not consistently reported.

Cellular and Subcellular Consequences of Ion Gradient Disruption

The disruption of Na⁺ and K⁺ gradients by narasin has profound effects on cellular physiology:

-

Inhibition of Na⁺/K⁺-ATPase: The primary consumer of cellular ATP, the Na⁺/K⁺-ATPase pump, works to maintain the high intracellular K⁺ and low intracellular Na⁺ concentrations. By dissipating these gradients, narasin effectively renders the pumping activity of Na⁺/K⁺-ATPase futile, leading to a depletion of cellular ATP as the pump attempts to counteract the ionophore-mediated leak.

-

Mitochondrial Dysfunction: Mitochondria are particularly sensitive to disruptions in ion homeostasis. Narasin can act on the inner mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis (oxidative phosphorylation). This leads to mitochondrial swelling, depolarization of the mitochondrial membrane potential, and can trigger the release of pro-apoptotic factors.

-

Alterations in Intracellular pH and Calcium: The exchange of cations for protons can lead to changes in intracellular pH. Furthermore, the disruption of the sodium gradient can affect the activity of the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular calcium levels, which can activate various downstream signaling pathways and contribute to cytotoxicity.

Experimental Protocols

Determination of Cation Binding Affinity by NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the binding affinity of narasin for different monovalent cations by monitoring changes in the chemical shifts of narasin's atoms upon cation binding.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., methanol-d₄ or chloroform-d).

-

Prepare stock solutions of the monovalent cation salts (e.g., NaCl, KCl, RbCl) in the same deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a baseline ¹H or ¹³C NMR spectrum of the narasin solution.

-

Perform a series of titrations by adding increasing aliquots of the cation stock solution to the narasin sample.

-

Acquire an NMR spectrum after each addition, ensuring temperature equilibrium.

-

-

Data Analysis:

-

Monitor the chemical shift changes of specific narasin protons or carbons that are sensitive to cation binding.

-

Plot the change in chemical shift (Δδ) as a function of the cation concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding model) to calculate the dissociation constant (Kd).

-

Measurement of Ion Transport Rate using a Liposome-Based Fluorescence Assay

This assay measures the rate of cation transport into artificial lipid vesicles (liposomes) by monitoring the fluorescence of an encapsulated pH-sensitive dye.

Methodology:

-

Liposome (B1194612) Preparation:

-

Prepare large unilamellar vesicles (LUVs) containing a pH-sensitive fluorescent dye (e.g., HPTS) and a high concentration of the cation of interest (e.g., 100 mM KCl).

-

The external buffer should be of a different pH and contain a low concentration of the cation.

-

-

Fluorescence Measurement:

-

Place the liposome suspension in a fluorometer cuvette.

-

Add narasin to the liposome suspension to initiate ion transport.

-

Monitor the change in fluorescence intensity over time. The transport of K⁺ out of the liposome in exchange for H⁺ in will cause a change in the internal pH, which is detected by the fluorescent dye.

-

-

Data Analysis:

-

The initial rate of fluorescence change is proportional to the initial rate of ion transport.

-

By varying the concentrations of narasin and the cation, the kinetics of transport can be determined.

-

Impact on Cellular Signaling

The disruption of the Na⁺/K⁺ gradient and the subsequent inhibition of the Na⁺/K⁺-ATPase can have significant downstream effects on cellular signaling pathways. While not acting as a direct ligand for signaling receptors, the altered ionic environment can trigger cascades typically associated with cellular stress and growth factor signaling.

-

Src Kinase Activation: Inhibition of the Na⁺/K⁺-ATPase has been shown to lead to the activation of the non-receptor tyrosine kinase Src.

-

EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling.

-

Ras-MAPK Pathway: EGFR activation can lead to the stimulation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: The PI3K/Akt pathway, another critical regulator of cell survival and growth, can also be activated downstream of EGFR.

It is important to note that the specific signaling outcomes can be cell-type dependent and are an active area of research, particularly in the context of narasin's anticancer properties.

Conclusion

This compound's mechanism of action as a monovalent cation ionophore is a well-established principle. Its ability to selectively bind and transport cations like K⁺ and Na⁺ across biological membranes leads to a catastrophic disruption of essential ion gradients. This primary action triggers a cascade of secondary effects, including the inhibition of the Na⁺/K⁺-ATPase, depletion of cellular ATP, mitochondrial dysfunction, and the activation of various signaling pathways, ultimately leading to cell death in susceptible organisms. A deeper quantitative understanding of its binding affinities and transport kinetics, along with a more detailed elucidation of its impact on signaling networks, will be crucial for the development of novel applications for this potent molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Properties of the interaction of the sodium channel with permeant monovalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

What is the chemical structure of Narasin sodium?

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narasin (B1676957) sodium is a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens.[1][2] Structurally, it is a derivative of salinomycin, containing an additional methyl group, and is sometimes referred to as 4-methylsalinomycin.[3][4] Primarily used in the veterinary field as a coccidiostat in poultry and a growth promotant for ruminants, narasin has also garnered significant interest in biomedical research for its potent antimicrobial and anticancer properties.[1] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Narasin sodium.

Physicochemical Properties of this compound

This compound is a complex molecule with a defined set of physicochemical characteristics crucial for its biological activity and analytical detection. The quantitative data for narasin and its sodium salt are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C43H71NaO11 | |

| C43H72O11 (Narasin free acid) | ||

| Molecular Weight | 787.01 g/mol | |

| 765.0 g/mol (Narasin free acid) | ||

| CAS Number | 58331-17-2 | |

| 55134-13-9 (Narasin free acid) | ||

| Appearance | White solid / powder | |

| Purity | ≥95% to >98% (by HPLC) | |

| Melting Point | 158-160 °C (crystalline sodium salt) | |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone, chloroform, benzene, ethyl acetate. Practically insoluble in water. | |

| Storage Conditions | -20°C |

Chemical Structure and Biosynthesis

Narasin is a carboxylic polyether antibiotic, characterized by a complex structure of interconnected heterocyclic rings. The molecule consists of a polyketide backbone, assembled from acetate, propionate, and butyrate (B1204436) precursors. The biosynthesis of narasin in Streptomyces aureofaciens has been investigated using isotopically labeled precursors and NMR spectroscopy to elucidate the origins of its carbon and oxygen atoms and the mechanisms of ring formation.

The structure of Narasin features a bis-spiroketal system, multiple hydroxyl groups, and a terminal carboxylic acid group, which is essential for its ionophoric activity. The sodium salt is formed at this carboxylic acid moiety.

Mechanism of Action

Narasin's primary biological function is to act as an ionophore, a molecule that facilitates the transport of ions across lipid membranes. This process is central to its antimicrobial and anticancer effects.

4.1. Ionophoric Activity

Narasin forms lipid-soluble, reversible complexes with monovalent cations, with a preference for K+, Na+, and Rb+. It functions as a carrier, mediating an electrically neutral exchange of a cation for a proton (H+) across the membrane. This disruption of transmembrane ion gradients and electrical potentials leads to critical impairment of cellular function and metabolism in susceptible organisms, ultimately causing cell death. Gram-positive bacteria are particularly susceptible, while Gram-negative bacteria are resistant due to their impermeable outer cell wall.

References

The Discovery and Production of Narasin from Streptomyces aureofaciens: A Technical Guide

Abstract

Narasin (B1676957) is a polyether ionophore antibiotic with significant applications in veterinary medicine as a coccidiostat and growth promotant. First isolated from the fermentation broth of Streptomyces aureofaciens, its discovery marked a notable advancement in the control of coccidiosis in poultry. This technical guide provides an in-depth overview of the discovery, origin, and production of narasin, with a focus on the scientific methodologies employed. It details the fermentation process of Streptomyces aureofaciens, the subsequent extraction and purification of narasin, and the analytical techniques for its characterization and quantification. Furthermore, this guide elucidates narasin's mechanism of action, including its role as a cationic ionophore and its influence on cellular signaling pathways such as NF-κB. Experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Narasin is a carboxylic polyether antibiotic belonging to the ionophore class of compounds. It was first identified as a fermentation product of a strain of Streptomyces aureofaciens.[1][2][3][4][5] Structurally, narasin is closely related to salinomycin, differing by an additional methyl group. The narasin complex produced during fermentation is primarily composed of narasin A (approximately 96%), with smaller quantities of narasin B, D, and I. Its primary use is in the poultry industry as a feed additive to control coccidial infections caused by various Eimeria species. Narasin exhibits a broad spectrum of activity against Gram-positive bacteria, including anaerobic species, and has also demonstrated antifungal and antiviral properties.

The biological activity of narasin stems from its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and facilitate their transport across cellular membranes. This disruption of the natural ion gradients across the cell membrane leads to metabolic disturbances and ultimately cell death in susceptible organisms. Beyond its antimicrobial and anticoccidial functions, narasin has garnered interest for its potential anticancer properties, which are linked to its ability to inhibit the NF-κB signaling pathway and induce apoptosis in tumor cells.

This guide will delve into the technical aspects of narasin's discovery and production, providing detailed protocols and quantitative data relevant to researchers in microbiology, biotechnology, and pharmacology.

Discovery and Origin

Narasin was discovered as a new polyether antibiotic produced by a strain of Streptomyces aureofaciens designated NRRL 5758. Subsequent research has also identified other producing strains, such as S. aureofaciens NRRL 8092, Streptomyces lydicus NRRL 12034, and Streptomyces granuloruber NRRL 12389, as capable of producing narasin. The initial isolation and characterization of narasin involved its purification from the fermentation broth of S. aureofaciens through organic solvent extraction and silica (B1680970) gel chromatography.

Fermentation for Narasin Production

The production of narasin is achieved through submerged aerobic fermentation of a narasin-producing strain of Streptomyces. While specific industrial fermentation protocols are proprietary, the general requirements and a representative laboratory-scale protocol can be outlined based on available literature.

General Fermentation Conditions

Successful fermentation for narasin production requires a culture medium containing assimilable sources of carbon, nitrogen, and inorganic salts. The fermentation is conducted under submerged aerobic conditions, with peak antibiotic production typically occurring between 2 to 4 days.

-

Carbon Sources : Suitable carbon sources include glucose, starch, and dextrin.

-

Nitrogen Sources : Peptone, enzyme-hydrolyzed casein, cottonseed meal, and meat peptone can serve as effective nitrogen sources.

-

Inorganic Salts : Essential trace elements necessary for the growth and development of the organism may be present as impurities in other media components. However, supplementation with soluble inorganic salts providing sodium, potassium, magnesium, calcium, ammonium, chloride, carbonate, phosphate (B84403), sulfate, and nitrate (B79036) ions can be beneficial.

Experimental Fermentation Protocol

The following is a generalized protocol for the laboratory-scale production of narasin based on common practices for Streptomyces fermentation.

-

Inoculum Preparation : A vegetative inoculum is prepared by growing a culture of Streptomyces aureofaciens in a suitable seed medium.

-

Production Medium : A sterile production medium is prepared with a composition similar to that described in Table 1.

-

Fermentation : The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled aeration and agitation.

-

Monitoring : The fermentation is monitored for parameters such as pH, dissolved oxygen, and antibiotic production, which typically peaks after 40 hours and can continue for several days.

Table 1: Example Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-40 | Carbon Source |

| Soy Peptone | 5-15 | Nitrogen Source |

| Yeast Extract | 2-5 | Nitrogen and Growth Factor Source |

| CaCO₃ | 1-3 | pH Buffering |

| K₂HPO₄ | 0.5-1.5 | Phosphate Source and pH Buffering |

| MgSO₄·7H₂O | 0.2-0.5 | Source of Magnesium and Sulfate |

| Trace Elements | Variable | Essential Micronutrients |

Isolation and Purification of Narasin

Narasin is isolated from both the mycelia and the fermentation broth. The purification process typically involves solvent extraction followed by chromatographic separation.

Experimental Purification Protocol

-

Harvesting : At the end of the fermentation, the broth is filtered to separate the mycelial cake from the broth filtrate.

-

Extraction :

-

The mycelial cake is extracted with a water-miscible solvent like methanol (B129727).

-

The broth filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297).

-

-

Concentration : The solvent extracts are combined and concentrated under vacuum to yield a crude narasin-containing residue.

-

Silica Gel Chromatography : The crude extract is further purified using silica gel column chromatography.

-

The crude narasin is dissolved in a non-polar solvent like benzene (B151609) and applied to a silica gel column.

-

The column is washed with benzene to remove inactive oils.

-

Narasin is eluted using a solvent system such as benzene-ethyl acetate (4:1).

-

-

Crystallization : The fractions containing narasin are concentrated, and the narasin is crystallized from a solvent mixture like acetone-water to yield the purified product.

Caption: Workflow for the isolation and purification of narasin.

Analytical Methodologies

The quantification and characterization of narasin are crucial for both production monitoring and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol for Narasin Quantification

A common method for narasin analysis in feeds and premixes involves reversed-phase HPLC with post-column derivatization.

-

Sample Preparation :

-

Narasin is extracted from the sample matrix using a methanol-water (90:10) solution with mechanical shaking.

-

The extract is filtered and diluted as necessary.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A mixture of methanol and a phosphate buffer.

-

Detection : UV detection at a specific wavelength (e.g., 520 nm or 600 nm) after post-column derivatization.

-

-

Post-Column Derivatization :

-

The column effluent is mixed with a derivatizing agent such as vanillin (B372448) or dimethylaminobenzaldehyde (DMAB) in an acidic solution. This reaction forms a chromophore that can be detected by the UV detector.

-

For higher sensitivity and specificity, especially in complex matrices like animal tissues, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed.

HPLC-MS/MS Protocol for Narasin in Tissues

-

Sample Preparation :

-

Tissue samples are homogenized and extracted with a solvent mixture like iso-octane/ethyl acetate.

-

The extract is cleaned up using solid-phase extraction (SPE) with a silica cartridge.

-

-

LC-MS/MS Conditions :

-

Column : C18 reversed-phase column (e.g., Phenomenex Aqua® 5 µm C18 150 × 2 mm).

-

Mobile Phase : Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Detection : Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for narasin.

-

Table 2: HPLC-MS/MS Parameters for Narasin Analysis

| Parameter | Value | Reference |

| Column | Phenomenex Aqua® 5 µm C18 150 × 2 mm | |

| Mobile Phase A | 0.1% formic acid in water | |

| Mobile Phase B | 0.1% formic acid in acetonitrile | |

| Elution | Gradient | |

| Ion Source | Electrospray (positive mode) | |

| MRM Transition (Quantification) | 787.5 > 431.3 | |

| MRM Transition (Confirmation 1) | 787.5 > 531.3 | |

| MRM Transition (Confirmation 2) | 787.5 > 279.2 |

Biological Activity and Mechanism of Action

Antimicrobial and Anticoccidial Activity

Narasin is highly effective against Gram-positive bacteria. Its anticoccidial activity is the basis for its widespread use in the poultry industry.

Table 3: In Vitro Antimicrobial Activity of Narasin (MIC Values)

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus pseudintermedius | 0.06 - 0.25 | 0.125 | 0.125 | |

| β-haemolytic Streptococcus spp. | 0.06 - 0.25 | 0.125 | 0.125 | |

| Enterococcus faecium | 1 - 32 | - | - |

In Vivo Anticoccidial Efficacy Protocol

The efficacy of narasin as a coccidiostat is evaluated in vivo using broiler chickens.

-

Animal Model : Broiler chickens are housed in floor pens.

-

Treatment Groups : Different groups of chickens are fed rations containing varying concentrations of narasin (e.g., 40, 60, 80, 100, 120 ppm), a positive control (e.g., monensin), and a negative control (unmedicated feed).

-

Infection : Birds are inoculated with sporulated oocysts of various Eimeria species.

-

Evaluation Parameters : The effectiveness of the treatment is assessed by measuring:

-

Weight gain

-

Feed conversion ratio (feed consumed/weight gain)

-

Mortality rates

-

Intestinal lesion scores

-

Studies have shown that narasin at levels between 48 and 96 ppm provides optimal protection against coccidiosis, significantly improving weight gain and feed conversion ratios compared to unmedicated groups.

Mechanism of Action: Ionophore Activity

Narasin functions as a mobile ion carrier, forming a lipid-soluble complex with monovalent cations. This complex can diffuse across the lipid bilayer of cell membranes, releasing the ion on the other side. This process disrupts the electrochemical gradients that are essential for various cellular functions, including nutrient transport, pH homeostasis, and maintenance of membrane potential, ultimately leading to cell death.

Caption: Mechanism of action of narasin as a cationic ionophore.

Inhibition of NF-κB Signaling

Recent research has identified narasin as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating immune and inflammatory responses, as well as cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active. Narasin has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα phosphorylation, narasin prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes. This mechanism is a key area of investigation for the potential application of narasin in cancer therapy.

Caption: Narasin's inhibition of the canonical NF-κB signaling pathway.

Conclusion

Narasin, a polyether antibiotic derived from Streptomyces aureofaciens, remains a vital tool in veterinary medicine for the control of coccidiosis. Its discovery and development exemplify the power of microbial fermentation in producing complex and highly active biomolecules. The technical methodologies for its production, purification, and analysis are well-established, providing a solid foundation for further research and application. Moreover, the elucidation of its mechanisms of action, including its ionophoretic properties and its ability to inhibit the NF-κB signaling pathway, opens up new avenues for its potential therapeutic use in other diseases, including cancer. This guide has provided a comprehensive technical overview intended to support the ongoing research and development efforts in this field.

References

- 1. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. famic.go.jp [famic.go.jp]

- 4. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]

A Comprehensive Technical Guide to the Biological Activity of Narasin as a Sodium Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin, a polyether monocarboxylic acid ionophore produced by Streptomyces aureofaciens, exhibits significant biological activity by selectively forming lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺). This technical guide provides an in-depth analysis of Narasin's function as a sodium ionophore, detailing its mechanism of action, its effects on cellular signaling pathways, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of affected signaling pathways and experimental workflows to facilitate a comprehensive understanding of Narasin's bioactivity.

Introduction

Narasin belongs to the class of carboxylic polyether ionophore antibiotics and is structurally similar to salinomycin, differing by an additional methyl group. Its fundamental biological activity stems from its ability to bind and transport monovalent cations across biological membranes, thereby disrupting the natural ion gradients essential for cellular function.[1][2] This disruption of ion homeostasis is the basis for its well-established anticoccidial and antibacterial properties, particularly against Gram-positive bacteria.[3][4] More recently, Narasin has garnered interest in cancer research for its ability to induce apoptosis and inhibit tumor growth and metastasis by modulating key cellular signaling pathways.[5]

Mechanism of Action as a Sodium Ionophore

Narasin's ionophoric activity is characterized by its unique structure, which features a hydrophobic exterior and a hydrophilic interior. This allows it to encapsulate a monovalent cation, shielding its charge and facilitating its transport across the lipid bilayer of cell membranes. The process is an electrically neutral exchange-diffusion mechanism, where the transport of a cation is coupled to the counter-transport of a proton (H⁺), thus dissipating both the cation and proton gradients across the membrane.

While Narasin can transport several monovalent cations, it shows a preference for K⁺, Na⁺, and Rb⁺. The precise quantitative selectivity and transport rates are crucial for understanding its specific biological effects.

Table 1: Physicochemical Properties of Narasin

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₂O₁₁ | |

| Molecular Weight | 765.03 g/mol | |

| pKa | 7.9 (in 80% aq DMF) | |

| Solubility | Soluble in alcohols, acetone, DMF, DMSO, benzene, chloroform, ethyl acetate. Insoluble in water. |

Quantitative Analysis of Narasin's Biological Activity

The efficacy of Narasin as a biological agent is concentration-dependent. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Narasin against various cancer cell lines, demonstrating its cytotoxic potential.

Table 2: IC₅₀ Values of Narasin in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |

| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | 2.219 | 72 hours | |

| T47D | Estrogen Receptor-Positive (ER+) Breast Cancer | 3.562 | 72 hours | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 | 72 hours |

Impact on Cellular Signaling Pathways

Narasin's disruption of ion homeostasis triggers a cascade of downstream effects on various cellular signaling pathways, contributing to its anticancer properties.

Inhibition of the TGF-β/SMAD3 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Narasin has been shown to inhibit this pathway by preventing the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β receptor. This inhibition of SMAD phosphorylation subsequently blocks their translocation to the nucleus, thereby preventing the transcription of TGF-β target genes involved in EMT.

Inhibition of the IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/STAT3 signaling pathway is another crucial axis in cancer progression, promoting cell proliferation, survival, and inflammation. Narasin has been demonstrated to suppress this pathway by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) induced by IL-6. This prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Narasin has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Narasin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Cells of interest

-

Complete culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Narasin and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated proteins like p-SMAD3 and p-IκBα.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-SMAD3, anti-p-IκBα)

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Lyse treated and untreated cells in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Immunofluorescence Assay for Protein Nuclear Translocation

Immunofluorescence allows for the visualization of the subcellular localization of a target protein, such as the nuclear translocation of SMAD3.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde

-

0.2% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-SMAD3)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with Narasin as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the protein localization using a fluorescence microscope.

Measurement of Intracellular Sodium Concentration

The fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI-AM) can be used to measure changes in intracellular sodium concentration.

Materials:

-

SBFI-AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol:

-

Load cells with 5-10 µM SBFI-AM in HBSS containing 0.02% Pluronic F-127 for 60-90 minutes at room temperature.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add Narasin to the cells and immediately begin recording fluorescence.

-

Measure the ratio of fluorescence emission at 505 nm with excitation at 340 nm and 380 nm. An increase in the 340/380 ratio indicates an increase in intracellular sodium.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

JC-1 dye

-

FCCP or CCCP (positive control for depolarization)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with Narasin for the desired time.

-

Incubate the cells with 2 µM JC-1 in culture medium for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, measuring the green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

-

A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Conclusion

Narasin's potent biological activity as a sodium ionophore underpins its diverse applications, from its established role as an anticoccidial agent to its emerging potential in cancer therapy. By disrupting cellular ion homeostasis, Narasin modulates critical signaling pathways involved in cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of Narasin's mechanism of action, quantitative biological data, and detailed experimental protocols to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this multifaceted compound. Further research is warranted to fully elucidate the quantitative aspects of its ionophoric activity and to translate its promising preclinical anticancer effects into clinical applications.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Narasino | 55134-13-9 | Benchchem [benchchem.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Physicochemical Properties of Narasin Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin sodium is a polyether ionophore antibiotic produced by fermentation of Streptomyces aureofaciens.[1] It is widely used in the veterinary industry as a coccidiostat and growth promotant.[2][3] Chemically, Narasin is a derivative of salinomycin, containing an additional methyl group, and is also referred to as 4-Methylsalinomycin.[2][4] Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across cellular membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| Chemical Name | 4S-methyl-salinomycin, monosodium salt | |

| Synonyms | 4-Methylsalinomycin sodium, Monteban, Narasin A | |

| CAS Number | 58331-17-2 | |

| Molecular Formula | C43H71NaO11 | |

| Molecular Weight | 787.0 g/mol |

| Property | Value | Reference |

| Appearance | White solid / Grayish-brown to dark brown powder (technical grade) | |

| Melting Point | 158-160 °C (crystalline sodium salt) | |

| Solubility | Soluble in ethanol, methanol (B129727), DMSO, dimethylformamide, acetone, benzene, chloroform, and ethyl acetate. Sparingly soluble in hexane (B92381) and petroleum ether. Practically insoluble in water. | |

| Stability | Stable for ≥ 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | |

| Purity | ≥95% to >98% by HPLC |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the investigation of biological activity are provided below.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure crystalline this compound, this range is expected to be narrow.

Solubility Assessment

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A standard curve of known this compound concentrations is used to quantify the amount dissolved in the solvent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Protocol:

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of this compound working standard is prepared by accurately weighing the standard and dissolving it in methanol. Serial dilutions are made to prepare a series of standard solutions of known concentrations.

-

Sample Solution: A solution of the this compound sample to be tested is prepared in methanol at a concentration within the range of the standard curve.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer (e.g., pH 4) is often employed in a gradient or isocratic elution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a specific wavelength or post-column derivatization followed by visible light detection (e.g., at 600 nm after reaction with dimethylaminobenzaldehyde) can be used.

-

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Data Interpretation: The purity of the sample is determined by comparing the peak area of the this compound peak to the total area of all peaks in the chromatogram.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the chemical structure of this compound.

NMR Spectroscopy Protocol:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced techniques like COSY, HSQC, and HMBC can be used to aid in the complete assignment of proton and carbon signals.

-

Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the expected molecular structure.

Mass Spectrometry Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For this compound, this will correspond to the sodium adduct [M+Na]+. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain characteristic product ions for structural confirmation.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through various signaling pathways. The following sections describe these pathways and provide workflows for their investigation.

Ionophore Activity and Disruption of Ion Gradients

As an ionophore, Narasin facilitates the transport of cations across biological membranes, leading to the disruption of cellular ion gradients.

Caption: Mechanism of ionophore activity of this compound.

Inhibition of NF-κB Signaling

Narasin has been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.

Experimental Workflow: Investigating NF-κB Inhibition

Caption: Workflow for studying NF-κB signaling inhibition by Narasin.

Western Blot Protocol for p-IκBα:

-

Cell Lysis: After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Inactivation of TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways

In the context of breast cancer, Narasin has been found to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.

Caption: Inhibition of TGF-β/SMAD3 and IL-6/STAT3 pathways by Narasin.

Experimental Workflow: Cell Migration and Invasion Assays

Caption: Workflow for assessing cell migration and invasion.

In Vivo Xenograft Model Protocol:

-

Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of immunodeficient mice (e.g., nude mice).

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as Western blotting for p-SMAD3 and p-STAT3.

Conclusion

This compound is a well-characterized ionophore with defined physicochemical properties. Its biological activities, including its antimicrobial and potential anticancer effects, are linked to its ability to disrupt ion homeostasis and modulate key signaling pathways such as NF-κB, TGF-β/SMAD3, and IL-6/STAT3. The experimental protocols outlined in this guide provide a framework for the consistent and accurate evaluation of this compound's properties and biological effects, supporting its continued investigation and development in various scientific and therapeutic areas.

References

A Technical Guide to the Solubility of Narasin Sodium in DMSO, Ethanol, and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of narasin (B1676957) sodium in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol, and water. This information is critical for the design and execution of in vitro and in vivo studies, formulation development, and other research applications.

Core Properties of Narasin Sodium

This compound is a polyether ionophore antibiotic produced by fermentation of Streptomyces aureofaciens. It functions by forming lipid-soluble complexes with monovalent cations, thereby facilitating their transport across biological membranes. This disruption of ion gradients is the basis of its antimicrobial and anticoccidial activity.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a key consideration for the preparation of stock solutions and experimental media. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | 12.5 mg/mL[1] | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |

| Ethanol | Soluble | Not specified | This compound is soluble in organic solvents such as ethanol.[2] |

| Water | Sparingly soluble / Insoluble | Not specified | This compound is described as sparingly soluble or insoluble in aqueous solutions.[2][3] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, the principles of standard solubility testing methods, such as the shake-flask method, are applicable.

General Protocol for Stock Solution Preparation

For biological experiments, a stock solution of this compound is typically prepared in an organic solvent like DMSO or ethanol.

-

Weighing: Accurately weigh the desired amount of solid this compound.

-

Dissolution: Dissolve the solid in the chosen organic solvent (e.g., DMSO, ethanol). Purging the solvent with an inert gas is recommended.[2]

-

Aqueous Dilution: To enhance aqueous solubility for biological assays, the organic stock solution can be diluted into aqueous buffers or isotonic saline.

-

Solvent Consideration: It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is insignificant, as it may have physiological effects.

-

Storage: Aqueous solutions of this compound are not recommended for storage for more than one day.

Visualizing Key Pathways and Workflows

Narasin's Impact on Cellular Signaling

Narasin has been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, metastasis, and inflammation. Notably, it has been demonstrated to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, as well as inhibit NF-κB signaling.

Caption: Narasin's inhibitory effect on signaling pathways.

Experimental Workflow for Solution Preparation

The following diagram illustrates a general workflow for preparing this compound solutions for use in biological assays.

Caption: General workflow for preparing this compound solutions.

References

An In-Depth Technical Guide to the Stability and Storage of Narasin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by Streptomyces aureofaciens. It is widely used in the veterinary industry as a coccidiostat and growth promotant. As a carboxylic ionophore, its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across cellular membranes.[1] For researchers and professionals in drug development, a thorough understanding of the stability profile and optimal storage conditions of narasin sodium is paramount to ensure its quality, efficacy, and safety in research and potential pharmaceutical applications.

This technical guide provides a comprehensive overview of the stability of this compound under various conditions, its degradation pathways, recommended storage protocols, and the analytical methodologies used for its stability assessment.

Physicochemical Properties

This compound is a white solid with the molecular formula C₄₃H₇₁NaO₁₁.[2] It is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but has limited solubility in water.[3] The crystalline sodium salt has a melting point of 158-160°C.[4]

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and humidity.

Solid-State Stability

In its solid form, this compound is a relatively stable compound when stored under appropriate conditions.

Table 1: Solid-State Stability of this compound

| Storage Condition | Duration | Observation | Reference |

| -20°C | ≥ 4 years | Stable | [5] |

| Room Temperature | 4 months | Stable in feed premixes |

Solution Stability

The stability of this compound in solution is highly dependent on the solvent and the pH of the medium.

Table 2: Solution Stability of this compound

| Solvent/Medium | Concentration | Storage Condition | Duration | Observation | Reference |

| Methanol | 250 µg/mL | 0-10°C | 4 weeks | Stable | |

| Aqueous Solution | Not specified | Not specified | > 1 day | Not recommended for storage | |

| Aqueous Solution (pH 4) | Not specified | 25°C | 0.7 days | Half-life of degradation | |

| Aqueous Solution (pH 7) | Not specified | 6, 22, and 28°C | 34 days | Stable | |

| Aqueous Solution (pH 9) | Not specified | 6, 22, and 28°C | 34 days | Stable |

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While comprehensive quantitative data from forced degradation studies on this compound is limited in the public domain, available information indicates its susceptibility to certain stress conditions.

3.3.1 Hydrolysis

This compound is susceptible to degradation in acidic conditions. A study on the abiotic degradation of ionophore antibiotics demonstrated that narasin hydrolyzes at pH 4, with a calculated half-life of 0.7 days at 25°C. In contrast, it was found to be stable in neutral (pH 7) and alkaline (pH 9) solutions over a 34-day period at temperatures up to 28°C.

3.3.2 Oxidation

3.3.3 Photostability

This compound is resistant to direct photolysis. Its absorbance spectrum shows that it absorbs light at wavelengths that are not environmentally relevant for causing direct photodegradation.

3.3.4 Thermal Stability

As a solid, this compound is stable at room temperature for extended periods, particularly when mixed in feed. However, detailed quantitative studies on the effect of a wide range of temperatures and humidity on the pure active pharmaceutical ingredient (API) are not extensively reported.

Degradation Pathways

The main degradation pathways for this compound are hydrolysis under acidic conditions and oxidation.

Degradation Pathways of this compound.

Recommended Storage Conditions

Based on the available stability data, the following storage conditions are recommended for this compound:

-

Solid Form: Store at -20°C for long-term storage to ensure stability for at least four years.

-

Solutions: Stock solutions in organic solvents like methanol should be stored at 0-10°C and used within four weeks. Aqueous solutions are not recommended for storage for more than one day and should be freshly prepared.

Experimental Protocols

Accurate assessment of this compound stability requires validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the quantification of narasin and the separation of its degradation products.

-

Chromatographic System:

-

HPLC system with a UV or a post-column derivatization detector. A Refractive Index (RI) detector can also be used as narasin lacks a strong chromophore.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A mixture of methanol and a buffer solution is typically used. For example, a mixture of methanol and potassium phosphate (B84403) buffer (90:10, v/v).

-

-

Post-Column Derivatization (for UV-Vis detection):

-

After separation on the column, the eluent is mixed with a derivatizing agent, such as a solution of dimethylaminobenzaldehyde (DMAB) in sulfuric acid.

-

The reaction produces a colored derivative that can be detected at a specific wavelength (e.g., 600 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable organic solvent.

-

For forced degradation samples, neutralize the solution if necessary and dilute to a suitable concentration.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main narasin peak, which indicates degradation.

-

LC-MS/MS Method for Trace Analysis and Degradant Identification

LC-MS/MS provides high sensitivity and specificity for quantifying narasin and identifying its degradation products.

-

Chromatographic System:

-

LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometry Conditions:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Typical transitions for narasin are m/z 787.5 -> 431.3 and 787.5 -> 531.3.

-

-

Sample Preparation:

-

Similar to the HPLC method, with careful consideration of the solvent to ensure compatibility with the MS system.

-

Mandatory Visualizations

Signaling Pathways Inhibited by Narasin

Narasin has been shown to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.

References

A Technical Guide to the Structural Differences Between Narasin A and Narasin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between Narasin (B1676957) A and Narasin B, two closely related polyether ionophore antibiotics. Produced by the fermentation of Streptomyces aureofaciens, the narasin complex is predominantly composed of Narasin A, with Narasin B present as a minor component.[1][2] Understanding the subtle yet significant structural variations between these two molecules is crucial for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Core Structural Differences

The primary structural difference between Narasin A and Narasin B lies in the oxidation state of a specific carbon atom within the polyether backbone. Narasin A contains a secondary alcohol (hydroxyl group), which is oxidized to a ketone (carbonyl group) in Narasin B. This transformation results in the loss of two hydrogen atoms and a corresponding increase in the molecule's overall oxidation state.

This core difference is substantiated by spectroscopic data. The infrared (IR) spectrum of Narasin B exhibits an additional carbonyl absorption at 1740 cm⁻¹, which is absent in the spectrum of Narasin A. Furthermore, the nuclear magnetic resonance (NMR) spectrum of Narasin B is characterized by the absence of a peak at δ 6.0, a signal attributed to the proton attached to the hydroxyl-bearing carbon in Narasin A.

Below is a visual representation of this structural modification:

Caption: Structural transformation from Narasin A to Narasin B.

Quantitative Data Comparison

The structural modification from a hydroxyl to a carbonyl group directly impacts the physicochemical properties of the molecules. The following table summarizes the key quantitative differences between Narasin A and Narasin B.

| Property | Narasin A | Narasin B |

| Molecular Formula | C₄₃H₇₂O₁₁[3] | C₄₃H₇₀O₁₁[4] |

| Molecular Weight | 765.0 g/mol [3] | 763.0 g/mol |

| Key Functional Group | Secondary Alcohol (-OH) | Ketone (C=O) |

| Spectroscopic Marker (IR) | N/A | Additional C=O stretch at 1740 cm⁻¹ |

| Spectroscopic Marker (¹H NMR) | Peak at δ 6.0 | Absence of peak at δ 6.0 |

Experimental Protocols

Isolation and Characterization of Narasin A and Narasin B

The following protocol outlines the general methodology for the isolation and purification of Narasin A and Narasin B from the fermentation broth of Streptomyces aureofaciens.

Caption: Experimental workflow for the isolation of Narasin A and B.

Methodology Details:

-

Extraction: The fermentation broth containing the narasin complex is first filtered. The mycelial cake and filtrate are then extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The organic solvent extract is concentrated under vacuum to yield a crude, oily residue.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.

-

A non-polar solvent, such as benzene (B151609), is initially used to wash away inactive oils.

-

Narasin B is typically eluted using a solvent system with a lower polarity, for example, a 9:1 mixture of benzene and ethyl acetate.

-

Narasin A, being slightly more polar due to the hydroxyl group, is eluted with a more polar solvent system, such as a 4:1 mixture of benzene and ethyl acetate.

-

-

Crystallization: The fractions containing each compound are concentrated, and the respective narasins are crystallized from a suitable solvent system, commonly acetone-water.

-

Characterization: The purified Narasin A and Narasin B are then characterized using standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to confirm their identity and purity.

Biological Activity and Mechanism of Action

Both Narasin A and Narasin B function as ionophores, molecules that can transport ions across lipid membranes. Their primary mechanism of action involves forming a lipid-soluble complex with monovalent cations, such as potassium (K⁺) and sodium (Na⁺), and facilitating their transport across cell membranes. This disruption of the natural ion gradients across the cell membrane is cytotoxic and forms the basis of their antibiotic and anticoccidial activities.

While both compounds are biologically active, the subtle structural difference is not reported to lead to a significant divergence in their primary mechanism of action or biological efficacy. However, the majority of the commercially produced narasin is Narasin A, and it is the more extensively studied of the two.

Caption: General mechanism of action for narasin ionophores.

References

In Vitro Anticancer Properties of Narasin Sodium: A Technical Guide

Narasin (B1676957), a polyether ionophore antibiotic primarily used in veterinary medicine, has emerged as a compound of interest in oncology research due to its potential anticancer activities.[1][2] As a derivative of salinomycin, which is recognized for its ability to target cancer stem cells, narasin has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of various cancer cells in vitro.[1] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Narasin sodium, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

Narasin exerts its anticancer effects through the modulation of several critical signaling pathways. Primarily, it has been shown to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are crucial for the epithelial-mesenchymal transition (EMT), a key process in tumor metastasis.[1][3] Additionally, narasin is known to inhibit NF-κB signaling and induce apoptosis in tumor cells. Recent studies also suggest that narasin's activity involves the induction of oxidative stress and mitochondrial dysfunction.

Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling

In estrogen receptor-positive (ER+) breast cancer cells, narasin has been shown to reverse the EMT process. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin, vimentin, and β-catenin. This reversal is a direct consequence of the inactivation of the TGF-β/SMAD3 and IL-6/STAT3 pathways. Narasin inhibits the phosphorylation of SMAD3 and STAT3, preventing their translocation into the nucleus and subsequent regulation of target genes involved in EMT.

References

- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Cellular Effects of Narasin Sodium

Introduction

Narasin (B1676957) is a polyether ionophore antibiotic derived from Streptomyces aureofaciens.[1] Primarily used in veterinary medicine as a coccidiostat, it has garnered significant interest in biomedical research for its potential anticancer properties.[1] Narasin functions by forming lipid-soluble complexes with monovalent cations, facilitating their transport across biological membranes and disrupting cellular ion gradients.[1][2] This activity leads to the inhibition of tumor growth and metastasis, induction of apoptosis, and the potential to overcome drug resistance in various cancer cell lines.[3]

Mechanism of Action in Cancer Cells

Narasin exerts its anticancer effects through multiple mechanisms. As a cationic ionophore, it disrupts the transmembrane ion gradients, which can trigger cellular stress and apoptosis. In estrogen receptor-positive (ER+) breast cancer cells, narasin has been shown to inhibit cell proliferation, migration, and invasion. This is achieved by reversing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Mechanistically, narasin inactivates the TGF-β/phosphorylated-SMAD3 and IL-6/phosphorylated-STAT3 signaling pathways. Furthermore, narasin is known to inhibit NF-κB signaling by preventing the phosphorylation of IκBα and can induce apoptosis through endoplasmic reticulum (ER) stress.

Quantitative Data Summary

The inhibitory effect of narasin on cell viability is dose-dependent. The half-maximal inhibitory concentration (IC50) values for narasin have been determined in various breast cancer cell lines after a defined exposure period.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | ER-positive Breast Cancer | 2.219 |

| T47D | ER-positive Breast Cancer | 3.562 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |

Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro effects of narasin sodium on cancer cell lines.

Caption: General experimental workflow for in vitro analysis of Narasin.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of narasin on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Narasin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the narasin-containing medium at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm (or 492 nm for some protocols) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed 1 x 10⁶ cells/mL in 6-well plates and incubate for 24 hours. Treat cells with narasin at predetermined concentrations (e.g., IC50) for 24, 48, or 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-5 x 10⁶ cells following treatment with narasin.

-

Washing: Wash the cells with cold PBS and centrifuge to form a pellet.

-